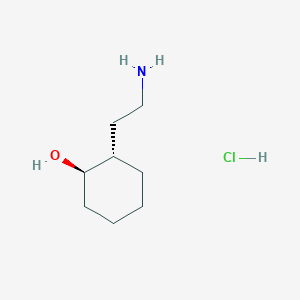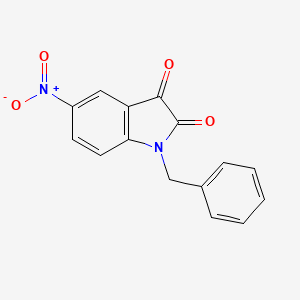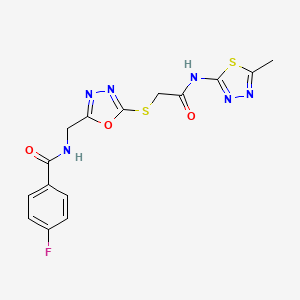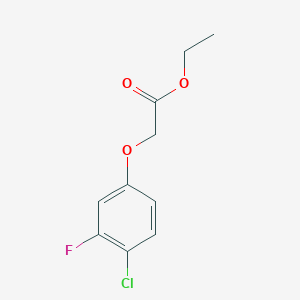![molecular formula C16H18F2N2O4 B2701278 N-(4-Cyanooxan-4-yl)-2-[3-(difluoromethoxy)-4-methoxyphenyl]acetamide CAS No. 2176271-25-1](/img/structure/B2701278.png)
N-(4-Cyanooxan-4-yl)-2-[3-(difluoromethoxy)-4-methoxyphenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Cyanooxan-4-yl)-2-[3-(difluoromethoxy)-4-methoxyphenyl]acetamide, commonly known as DAA-1106, is a small molecule that has gained attention in scientific research due to its potential therapeutic applications. DAA-1106 belongs to the class of arylacetamide derivatives and has been studied for its ability to modulate the immune system and its potential use in the treatment of neurodegenerative diseases.
Mechanism of Action
DAA-1106 binds to the PBR, which is located on the outer mitochondrial membrane. This binding results in the activation of various signaling pathways, which can lead to the modulation of the immune system and the promotion of neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that DAA-1106 has a variety of biochemical and physiological effects. In addition to its neuroprotective effects, DAA-1106 has been shown to have anti-inflammatory effects and may be useful in the treatment of autoimmune diseases. DAA-1106 has also been shown to have anticancer properties and may be useful in the treatment of certain types of cancer.
Advantages and Limitations for Lab Experiments
One of the major advantages of using DAA-1106 in lab experiments is its specificity for the PBR. This allows for targeted modulation of the immune system and neuroprotective effects. However, one of the limitations of using DAA-1106 is its low solubility in water, which can make it difficult to work with in certain experimental setups.
Future Directions
There are many potential future directions for the use of DAA-1106 in scientific research. One area of interest is the use of DAA-1106 in the treatment of neurodegenerative diseases. Further studies are needed to determine the optimal dosage and administration method for DAA-1106 in these applications. Additionally, there is potential for the use of DAA-1106 in the treatment of autoimmune diseases and cancer, and further research is needed to explore these applications.
Synthesis Methods
The synthesis of DAA-1106 involves the reaction of 4-cyanooxan-4-ylamine with 3-(difluoromethoxy)-4-methoxybenzoyl chloride in the presence of a base. The resulting product is then purified through column chromatography to obtain the final compound.
Scientific Research Applications
DAA-1106 has been extensively studied for its potential therapeutic applications in various fields of scientific research. One of the major applications of DAA-1106 is in the field of neuroscience. Studies have shown that DAA-1106 has the ability to bind to the peripheral benzodiazepine receptor (PBR), which is expressed in high concentrations in the brain. This binding has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-(4-cyanooxan-4-yl)-2-[3-(difluoromethoxy)-4-methoxyphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F2N2O4/c1-22-12-3-2-11(8-13(12)24-15(17)18)9-14(21)20-16(10-19)4-6-23-7-5-16/h2-3,8,15H,4-7,9H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFUHNOSKHQCZRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2(CCOCC2)C#N)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-(2-Chlorophenyl)-1,2-oxazol-3-yl]acetonitrile](/img/structure/B2701195.png)

![9-(furan-2-ylmethyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2701197.png)


![(2E)-2-cyano-N-(furan-2-ylmethyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2701203.png)
![2-[3,5-bis(trifluoromethyl)phenoxy]acetic Acid](/img/structure/B2701204.png)

![7-Cyclopropyl-1-ethyl-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2701209.png)

![2-isopropyl-8-methoxy-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2701212.png)


